molecular formula C13H9BrO B2990216 1-bromo-6H-benzo[c]chromene CAS No. 475040-10-9

1-bromo-6H-benzo[c]chromene

Cat. No.: B2990216
CAS No.: 475040-10-9
M. Wt: 261.118
InChI Key: JFXPRTHDXBYUSQ-UHFFFAOYSA-N
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Description

1-bromo-6H-benzo[c]chromene is a heterocyclic compound that features a bromine atom attached to the 6H-benzo[c]chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-6H-benzo[c]chromene can be synthesized through several methods. One common approach involves the use of (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers as starting materials. These compounds undergo intramolecular direct C–H arylation under visible light and transition-metal-free conditions. The reaction is typically carried out using potassium tert-butoxide in dimethyl sulfoxide at room temperature, with blue light-emitting diodes as the light source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable methods, such as using less toxic solvents and catalysts, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

1-bromo-6H-benzo[c]chromene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form 6H-benzo[c]chromen-6-ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Various substituted benzo[c]chromenes.

    Oxidation Products: 6H-benzo[c]chromen-6-ones.

    Reduction Products: Reduced derivatives of benzo[c]chromenes.

Scientific Research Applications

1-bromo-6H-benzo[c]chromene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-6H-benzo[c]chromene involves its interaction with various molecular targets and pathways. For instance, the compound can form electron donor–acceptor complexes, which induce electron transfer as the initial step in photocyclization reactions . This property is exploited in synthetic methodologies to create complex ring systems.

Comparison with Similar Compounds

1-bromo-6H-benzo[c]chromene can be compared with other similar compounds, such as:

    6H-benzo[c]chromene: Lacks the bromine atom, leading to different reactivity and applications.

    6H-benzo[c]chromen-6-one: An oxidized derivative with distinct chemical properties.

    Substituted benzo[c]chromenes:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.

Properties

IUPAC Name

1-bromo-6H-benzo[c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPRTHDXBYUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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